PKR1 Antagonism: N-Ethyl Substitution Confers ~14-Fold Potency Gain Over N-Unsubstituted Pyrazole
In a direct head-to-head comparison within the same patent series (US9790201) and identical functional assay, the 1-ethyl-1H-pyrazol-4-yl carbonyl piperidine derivative (BDBM347613) exhibited a PKR1 IC₅₀ of 170 nM, while the corresponding N-unsubstituted pyrazole analog (BDBM347611) showed an IC₅₀ of 2,440 nM [1][2]. This represents an approximately 14.4-fold enhancement in antagonist potency attributable specifically to the N-ethyl substitution on the pyrazole ring.
| Evidence Dimension | PKR1 functional antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 170 nM (BDBM347613; 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]piperidine) |
| Comparator Or Baseline | IC₅₀ = 2,440 nM (BDBM347611; 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(1H-pyrazol-4-yl)carbonyl]piperidine) |
| Quantified Difference | ~14.4-fold potency enhancement with N-ethyl substitution (170 nM vs 2,440 nM) |
| Conditions | Human PKR1; intracellular calcium mobilization assay (Gq-mediated); US9790201 patent series (Takeda Pharmaceutical) |
Why This Matters
Procurement of the N-ethyl building block enables synthesis of PKR1 antagonists with nanomolar potency; substituting the N-unsubstituted pyrazole building block yields micromolar compounds that are unlikely to meet lead optimization criteria.
- [1] BindingDB. BDBM347613: 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]piperidine. PKR1 IC₅₀ = 170 nM. US9790201, Example 98 (Takeda). View Source
- [2] BindingDB. BDBM347611: 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(1H-pyrazol-4-yl)carbonyl]piperidine. PKR1 IC₅₀ = 2,440 nM. US9790201, Example 96 (Takeda). View Source
